7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes nitration, azepane ring formation, and coupling reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, especially at the nitro and methoxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other benzoxadiazoles, 7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific functional groups and structural features. Similar compounds include:
- 11-(1-Azepanyl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile .
- 2-(1-Azepanyl)[1,3]oxazolo[4,5-b]pyridine-6-carbaldehyde .
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C19H21N5O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C19H21N5O4/c1-27-14-8-6-13(7-9-14)20-15-12-16(23-10-4-2-3-5-11-23)17-18(22-28-21-17)19(15)24(25)26/h6-9,12,20H,2-5,10-11H2,1H3 |
InChI Key |
SEUDAJSEMYZERT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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